molecular formula C16H22FNO2S B2527814 tert-Butyl 2-(((4-fluorophenyl)thio)methyl)pyrrolidine-1-carboxylate CAS No. 1353945-63-7

tert-Butyl 2-(((4-fluorophenyl)thio)methyl)pyrrolidine-1-carboxylate

Cat. No.: B2527814
CAS No.: 1353945-63-7
M. Wt: 311.42
InChI Key: ZJWACOPMFNITSG-UHFFFAOYSA-N
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Description

tert-Butyl 2-(((4-fluorophenyl)thio)methyl)pyrrolidine-1-carboxylate is a synthetic organic compound that features a pyrrolidine ring substituted with a tert-butyl ester and a 4-fluorophenyl thioether group

Preparation Methods

The synthesis of tert-Butyl 2-(((4-fluorophenyl)thio)methyl)pyrrolidine-1-carboxylate typically involves multiple steps starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction of appropriate precursors.

    Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and suitable activating agents.

    Attachment of the 4-fluorophenyl thioether group: This can be done through nucleophilic substitution reactions where a thiol group reacts with a 4-fluorophenyl halide under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

tert-Butyl 2-(((4-fluorophenyl)thio)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-(((4-fluorophenyl)thio)methyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((4-fluorophenyl)thio)methyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and thioether group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 2-(((4-fluorophenyl)thio)methyl)pyrrolidine-1-carboxylate include:

    tert-Butyl 2-(((4-chlorophenyl)thio)methyl)pyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    tert-Butyl 2-(((4-methylphenyl)thio)methyl)pyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of fluorine.

    tert-Butyl 2-(((4-nitrophenyl)thio)methyl)pyrrolidine-1-carboxylate: Similar structure but with a nitro group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly affect its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

tert-butyl 2-[(4-fluorophenyl)sulfanylmethyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO2S/c1-16(2,3)20-15(19)18-10-4-5-13(18)11-21-14-8-6-12(17)7-9-14/h6-9,13H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWACOPMFNITSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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